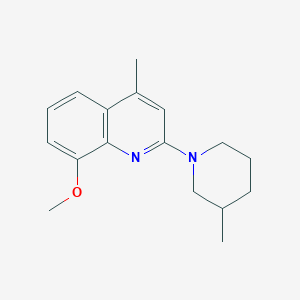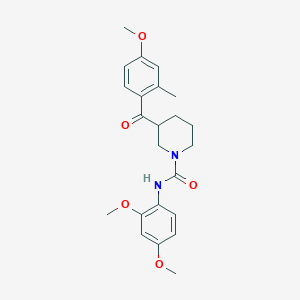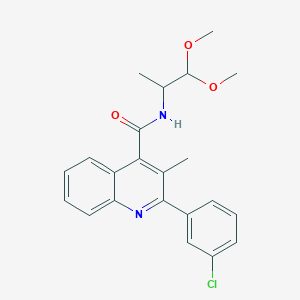![molecular formula C18H26N2O2 B6078848 3-[(cyclobutylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6078848.png)
3-[(cyclobutylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(cyclobutylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications as a pharmacological tool. This compound is commonly referred to as CBMC or CBMC-PEG, and it belongs to the class of piperidinone derivatives.
作用機序
The mechanism of action of CBMC involves its binding to the D3 dopamine receptors in the brain. This binding results in the modulation of dopamine signaling, which is crucial for the regulation of various physiological and behavioral processes. CBMC has been shown to have a high affinity for D3 receptors and a low affinity for other dopamine receptors, making it a selective ligand for D3 receptors.
Biochemical and Physiological Effects:
CBMC has been shown to have various biochemical and physiological effects in animal and cell culture studies. It has been demonstrated to modulate the release of dopamine in the brain, which is implicated in the regulation of mood, motivation, and reward. CBMC has also been shown to have anxiolytic and antidepressant-like effects in animal models. Additionally, CBMC has been shown to enhance cognitive function and memory in animal studies.
実験室実験の利点と制限
CBMC has several advantages for use in lab experiments. It is a selective ligand for D3 dopamine receptors, which allows for the investigation of the specific role of these receptors in various physiological and behavioral processes. CBMC also has a high affinity for D3 receptors, which allows for the detection of low levels of receptor expression. However, CBMC has some limitations for use in lab experiments. It has a short half-life, which limits its duration of action. Additionally, CBMC has poor solubility in aqueous solutions, which can limit its use in certain experimental protocols.
将来の方向性
There are several future directions for the study of CBMC. One area of research is the investigation of the potential therapeutic applications of CBMC in neurological disorders such as addiction, schizophrenia, and Parkinson's disease. Additionally, the development of CBMC analogs with improved pharmacokinetic properties and selectivity for D3 receptors is an area of active research. The use of CBMC in combination with other pharmacological agents is also an area of interest, as it may enhance the therapeutic efficacy of these agents. Finally, the investigation of the role of D3 receptors in various physiological and behavioral processes using CBMC as a pharmacological tool is an area of ongoing research.
Conclusion:
In conclusion, CBMC is a promising pharmacological tool for investigating the role of D3 dopamine receptors in various physiological and behavioral processes. Its selective binding to D3 receptors and high affinity make it a valuable tool for use in lab experiments. While CBMC has some limitations, ongoing research is focused on developing analogs with improved pharmacokinetic properties and selectivity for D3 receptors. The potential therapeutic applications of CBMC in neurological disorders are also an area of active research.
合成法
The synthesis of CBMC involves the reaction of 3-hydroxy-1-(2-phenylethyl)-2-piperidinone with cyclobutylamine in the presence of a suitable catalyst. The reaction is carried out under mild conditions, and the yield of the product is high. The purity of the product can be improved by using purification techniques such as column chromatography or recrystallization.
科学的研究の応用
CBMC has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of research is its use as a pharmacological tool to investigate the role of dopamine receptors in the brain. CBMC has been shown to selectively bind to D3 dopamine receptors, which are implicated in various neurological disorders such as addiction, schizophrenia, and Parkinson's disease.
特性
IUPAC Name |
3-[(cyclobutylamino)methyl]-3-hydroxy-1-(2-phenylethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-17-18(22,14-19-16-8-4-9-16)11-5-12-20(17)13-10-15-6-2-1-3-7-15/h1-3,6-7,16,19,22H,4-5,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWVOOSNUXLEKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2(CCCN(C2=O)CCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclobutylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenoxy)-3-(dimethylamino)-2-propanol](/img/structure/B6078768.png)
![4-{[2-[(3-chloro-2-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoic acid](/img/structure/B6078773.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B6078805.png)

![N-(4-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6078821.png)

![N-(4-chlorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6078835.png)
![methyl [2,2-dichloro-1-(4-chlorophenyl)vinyl]carbamate](/img/structure/B6078843.png)

![1-benzoyl-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B6078877.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B6078880.png)
![4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B6078883.png)